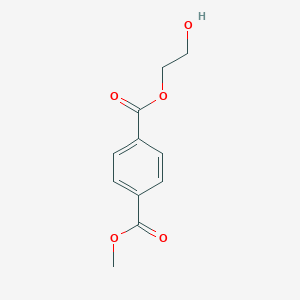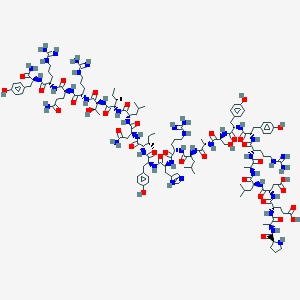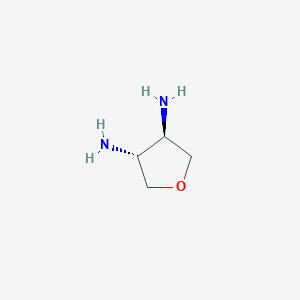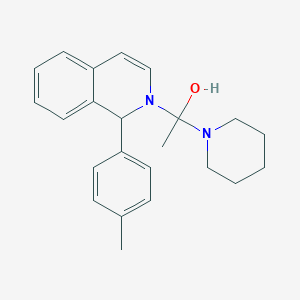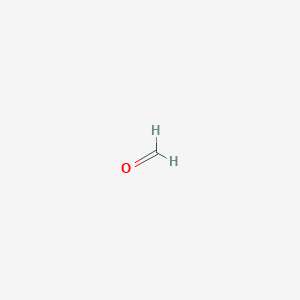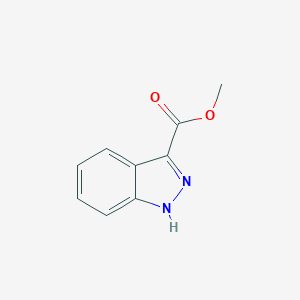
1H-吲唑-3-甲酸甲酯
概述
描述
Methyl 1H-indazole-3-carboxylate is a chemical compound with the molecular formula C9H8N2O2. It is a derivative of indazole, a bicyclic aromatic heterocycle that is structurally related to indole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
科学研究应用
Methyl 1H-indazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and dyes.
作用机制
Target of Action
Methyl 1H-indazole-3-carboxylate is a derivative of the heterocyclic compound indazole . Indazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . The primary targets of indazole derivatives are often enzymes or receptors involved in these biological processes. For example, some indazole derivatives have been found to inhibit cell growth by interacting with the hinge region of tyrosine kinase .
Mode of Action
For instance, some indazole derivatives have been found to inhibit cell growth by causing a block in the G0–G1 phase of the cell cycle . This suggests that methyl 1H-indazole-3-carboxylate may also interact with its targets to induce changes in cell cycle progression or other cellular processes.
Biochemical Pathways
The biochemical pathways affected by methyl 1H-indazole-3-carboxylate are likely to be those involved in the biological processes it influences. For example, if the compound exhibits anti-inflammatory activity, it may affect pathways involved in inflammation, such as the cyclooxygenase (COX) pathway
Pharmacokinetics
The compound’s solubility in organic solvents such as chloroform and methanol suggests that it may be well-absorbed and distributed in the body
Result of Action
The result of the action of methyl 1H-indazole-3-carboxylate is likely to depend on its mode of action and the biological processes it influences. For example, if the compound exhibits anti-inflammatory activity, the result of its action may be a reduction in inflammation
Action Environment
The action of methyl 1H-indazole-3-carboxylate may be influenced by various environmental factors. For example, the compound’s stability and efficacy may be affected by factors such as temperature and pH Additionally, the compound’s action may be influenced by the presence of other substances, such as proteins or lipids, in its environment
准备方法
Synthetic Routes and Reaction Conditions
Methyl 1H-indazole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of indazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride. This esterification reaction yields methyl 1H-indazole-3-carboxylate as the product .
Another method involves the cyclization of 2-nitrobenzyl cyanide with hydrazine hydrate, followed by esterification with methanol. This multi-step synthesis provides a high yield of the desired compound .
Industrial Production Methods
Industrial production of methyl 1H-indazole-3-carboxylate typically involves large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .
化学反应分析
Types of Reactions
Methyl 1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indazole ring .
相似化合物的比较
Similar Compounds
- Methyl 6-methoxy-1H-indazole-3-carboxylate
- Methyl 5-amino-1H-indazole-3-carboxylate hydrochloride
- Indazole-3-carboxylic acid methyl ester
Uniqueness
Methyl 1H-indazole-3-carboxylate is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
methyl 1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)8-6-4-2-3-5-7(6)10-11-8/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTCVAHCQGKXAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349685 | |
| Record name | methyl 1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43120-28-1 | |
| Record name | methyl 1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1H-indazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Bis[4-(vinyloxy)butyl]terephthalate](/img/structure/B44591.png)
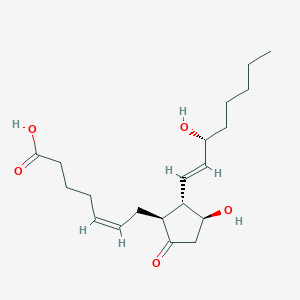
![1,2-Dihydro-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-5H-tetrazole-5-thione](/img/structure/B44598.png)
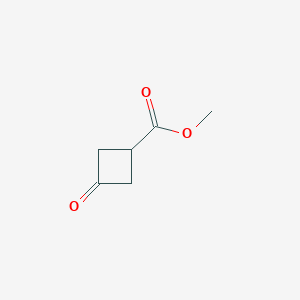
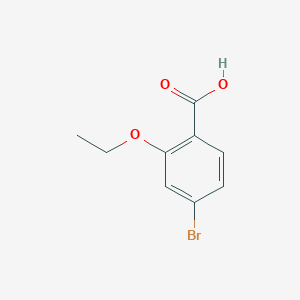
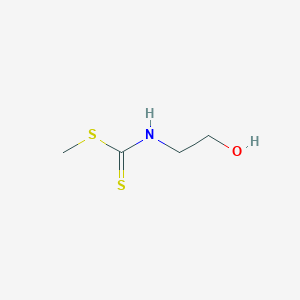
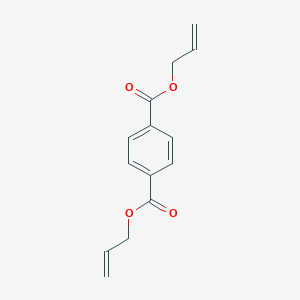
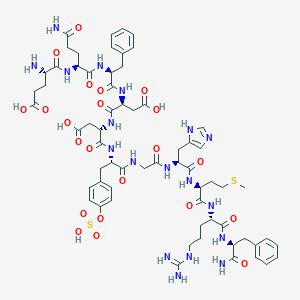
![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B44615.png)
